molecular formula C8H15NO3 B102852 1-Nitro-2-octanone CAS No. 16067-01-9

1-Nitro-2-octanone

Cat. No. B102852
CAS RN: 16067-01-9
M. Wt: 173.21 g/mol
InChI Key: CRGCBMPLEALRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-2-octanone is a chemical compound that belongs to the class of nitroketones. It is a yellowish crystalline solid that is used in various scientific research applications. This compound has gained significant attention due to its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 1-Nitro-2-octanone is not fully understood. However, it is believed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that this compound inhibits the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects
1-Nitro-2-octanone has been shown to have various biochemical and physiological effects. It has been reported to induce oxidative stress in cancer cells, leading to apoptosis. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane. However, the exact mechanism of action of this compound on the human body is not fully understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Nitro-2-octanone in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new antitumor agents. Additionally, this compound has been shown to have antibacterial properties, which could be useful in the development of new antibiotics.
However, there are also limitations to using 1-Nitro-2-octanone in lab experiments. One of the main limitations is its toxicity. This compound is highly toxic and can cause harm to humans if not handled properly. Additionally, the exact mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on the human body.

Future Directions

There are several future directions for the study of 1-Nitro-2-octanone. One potential direction is the development of new antitumor agents based on the chemical structure of this compound. Additionally, further research could be conducted to investigate the antibacterial properties of this compound and its potential use in the development of new antibiotics. Furthermore, the toxicity of this compound could be further studied to better understand its effects on the human body.
Conclusion
In conclusion, 1-Nitro-2-octanone is a chemical compound that has gained significant attention due to its unique chemical and biological properties. It has been used in various scientific research applications, including as a potential antitumor agent and as an antibacterial agent. While the exact mechanism of action of this compound is not fully understood, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria. However, the toxicity of this compound is a limitation to its use in lab experiments. There are several future directions for the study of 1-Nitro-2-octanone, including the development of new antitumor agents and the investigation of its antibacterial properties.

Synthesis Methods

The synthesis of 1-Nitro-2-octanone can be achieved by the reaction of 2-octanone with nitric acid and sulfuric acid. The reaction takes place at a temperature of around 50°C, and the product is obtained by recrystallization from ethanol. The yield of this reaction is around 60%.

Scientific Research Applications

1-Nitro-2-octanone has been used in various scientific research applications. It has been studied as a potential antitumor agent due to its ability to induce apoptosis in cancer cells. It has also been investigated for its antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been used in the synthesis of novel organic compounds, including nitroalkenes and nitroalkanes.

properties

CAS RN

16067-01-9

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

1-nitrooctan-2-one

InChI

InChI=1S/C8H15NO3/c1-2-3-4-5-6-8(10)7-9(11)12/h2-7H2,1H3

InChI Key

CRGCBMPLEALRLX-UHFFFAOYSA-N

SMILES

CCCCCCC(=O)C[N+](=O)[O-]

Canonical SMILES

CCCCCCC(=O)C[N+](=O)[O-]

Other CAS RN

16067-01-9

synonyms

1-Nitro-2-octanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.